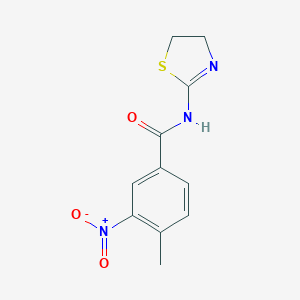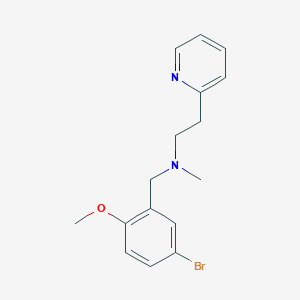
1-(2,3-Dihydro-indol-1-yl)-2-p-tolylsulfanyl-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-115071 involves multiple steps, including the formation of indole, benzothiophene, or benzofuran derivatives. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired chemical transformations. For instance, the synthesis may require the use of a nitrogen or sulfur atom, and the reaction conditions must be carefully controlled to ensure the correct formation of the compound .
Industrial Production Methods
Industrial production of WAY-115071 would likely involve scaling up the laboratory synthesis methods to produce larger quantities of the compound. This would require optimization of the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced production techniques could be employed to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
WAY-115071 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in the reactions of WAY-115071 include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, must be carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from the reactions of WAY-115071 depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxygenated derivatives, while reduction reactions may yield hydrogenated derivatives.
Scientific Research Applications
WAY-115071 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study various chemical reactions and mechanisms.
Biology: It is used to investigate the biological pathways and molecular targets involved in various diseases.
Industry: It is used in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of WAY-115071 involves its role as a kinase inhibitor. It targets specific kinases involved in various cellular processes, thereby modulating their activity. This inhibition can lead to the suppression of disease-related pathways, making it a valuable compound for therapeutic applications .
Comparison with Similar Compounds
WAY-115071 can be compared with other kinase inhibitors, such as:
Imatinib: Used in the treatment of certain types of cancer.
Gefitinib: Used in the treatment of non-small cell lung cancer.
Erlotinib: Another kinase inhibitor used in cancer treatment.
Conclusion
WAY-115071 is a compound with significant potential in various scientific research applications. Its unique properties and mechanism of action make it a valuable candidate for further study and development in the fields of chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C17H17NOS |
|---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(4-methylphenyl)sulfanylethanone |
InChI |
InChI=1S/C17H17NOS/c1-13-6-8-15(9-7-13)20-12-17(19)18-11-10-14-4-2-3-5-16(14)18/h2-9H,10-12H2,1H3 |
InChI Key |
HNQAMJPNGVKODD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)SCC(=O)N2CCC3=CC=CC=C32 |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)N2CCC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}propanamide](/img/structure/B506142.png)

![2-[2-(4-fluorophenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B506144.png)


![N-[4-(dimethylamino)phenyl]-3-methylbenzamide](/img/structure/B506151.png)







